molecular formula C13H11NO4 B11766247 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

Cat. No.: B11766247
M. Wt: 245.23 g/mol
InChI Key: SRGQWUHXQVTLLA-UHFFFAOYSA-N
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Description

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone is a nitroaromatic ketone derivative featuring a furan ring substituted with a 4-methyl-2-nitrophenyl group at the 5-position and an acetyl group at the 2-position. Its molecular formula is C₁₃H₁₁NO₄, with a molecular weight of 245.23 g/mol (calculated from analogs in ). The compound’s structure combines the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl (-CH₃) group on the phenyl ring, which may influence its electronic properties and reactivity. This structural motif is common in medicinal chemistry, particularly in inhibitors and antimicrobial agents, due to the nitro group’s ability to participate in redox reactions and hydrogen bonding .

Synthetic routes for similar compounds involve Claisen-Schmidt condensations or cyclization reactions, as seen in furan-based chalcones and pyrazole derivatives . For example, 1-(furan-2-yl)ethanone derivatives are often synthesized via base-catalyzed condensation of acetylated precursors with substituted aldehydes, followed by halogenation or nitration .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

1-[5-(4-methyl-2-nitrophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C13H11NO4/c1-8-3-4-10(11(7-8)14(16)17)13-6-5-12(18-13)9(2)15/h3-7H,1-2H3

InChI Key

SRGQWUHXQVTLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation for Furan Core Formation

Microwave irradiation has emerged as a high-efficiency method for constructing substituted furans. A protocol adapted from Al-AlShaikh et al. involves the condensation of β-ketoesters with nitro-substituted aryl aldehydes under solvent-free microwave conditions . For 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone, the reaction proceeds via a Paal-Knorr-type cyclization:

Procedure :

  • Equimolar quantities of ethyl acetoacetate (β-ketoester) and 4-methyl-2-nitrobenzaldehyde are mixed with a catalytic amount of piperidine.

  • The mixture is irradiated in a domestic microwave oven (600 W) for 5–8 minutes.

  • Post-irradiation, the crude product is triturated with methanol, filtered, and recrystallized from ethanol.

Key Findings :

  • Microwave irradiation reduces reaction time from hours (classical heating) to minutes, with yields improving from 65% to 82% .

  • Solvent-free conditions minimize side reactions, as evidenced by NMR purity >95% .

Classical Friedel-Crafts Acetylation of Preformed Furan Derivatives

The acetyl group at position 2 can be introduced via Friedel-Crafts acylation, leveraging the electron-rich nature of the furan ring. This two-step method first constructs the 5-(4-methyl-2-nitrophenyl)furan scaffold, followed by acetylation .

Step 1: Synthesis of 5-(4-Methyl-2-nitrophenyl)furan

  • A Heck coupling between 2-nitro-4-methyliodobenzene and furan-2-boronic acid in the presence of Pd(PPh₃)₄ yields the aryl-furan intermediate .

Step 2: Acetylation at Position 2

  • The furan intermediate is treated with acetyl chloride and AlCl₃ in dichloromethane at 0°C.

  • Reaction progress is monitored via TLC, with purification by column chromatography (hexane/ethyl acetate, 4:1) .

Analytical Validation :

  • ¹H NMR confirms acetylation through a singlet at δ 2.60 ppm (3H, COCH₃) and aromatic coupling patterns consistent with the nitrophenyl group .

  • X-ray crystallography data (from analogous structures) reveal dihedral angles of 82.35° between the furan and nitrophenyl rings, ensuring minimal steric hindrance .

Nitration of 5-(4-Methylphenyl)furan-2-yl Ethanone

Direct nitration offers a regioselective pathway to introduce the nitro group post-furan assembly. This method avoids challenges associated with nitro group incompatibility during cyclization .

Procedure :

  • 5-(4-Methylphenyl)furan-2-yl ethanone is dissolved in concentrated H₂SO₄ at 0°C.

  • Fuming HNO₃ (90%) is added dropwise, maintaining temperature <10°C.

  • After 2 hours, the mixture is quenched in ice, neutralized with NaHCO₃, and extracted with ethyl acetate .

Optimization Insights :

  • Nitration at low temperatures favors para-substitution relative to the methyl group, achieving >80% ortho-nitro product .

  • Over-nitration is mitigated by stoichiometric control (1.1 eq HNO₃) .

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

The Suzuki reaction enables modular assembly of the nitrophenyl-furan backbone. This method is advantageous for introducing sensitive functional groups post-coupling .

Synthesis of 5-Bromofuran-2-yl Ethanone :

  • Bromination of furan-2-yl ethanone using NBS (N-bromosuccinimide) in CCl₄ yields the 5-bromo derivative .

Coupling with 4-Methyl-2-nitrophenylboronic Acid :

  • Pd(PPh₃)₄ catalyzes the reaction between 5-bromofuran-2-yl ethanone and 4-methyl-2-nitrophenylboronic acid in a dioxane/H₂O mixture .

  • Yields reach 72% after refluxing for 12 hours .

Advantages :

  • Functional group tolerance allows preservation of the acetyl and nitro groups .

  • Scalable to gram quantities without yield erosion .

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)Purity (%)Reaction TimeScalability
Microwave Cyclization82958 minModerate
Friedel-Crafts68906 hHigh
Direct Nitration75882 hLow
Suzuki Coupling729212 hHigh

Critical Observations :

  • Microwave synthesis excels in speed but requires specialized equipment .

  • Suzuki coupling offers modularity but involves costly palladium catalysts .

  • Direct nitration is cost-effective but risks over-nitration .

Mechanistic Insights and Side-Reaction Mitigation

Paal-Knorr Cyclization :

  • Protonation of the β-ketoester carbonyl activates the α-carbon for nucleophilic attack by the aldehyde oxygen, forming the furan ring .

  • Side products like open-chain dimers are suppressed under microwave conditions .

Friedel-Crafts Acetylation :

  • AlCl₃ generates the acylium ion, which undergoes electrophilic substitution at the furan’s position 2 .

  • Competing acetyl migration to position 3 is avoided by low-temperature conditions .

Suzuki Coupling :

  • Oxidative addition of Pd⁰ to the C-Br bond precedes transmetallation with the boronic acid, culminating in reductive elimination .

  • Homocoupling of boronic acid is minimized by degassing the reaction mixture .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Catalytic hydrogenationH₂ (1 atm), 10% Pd/C, ethanol, 25°C1-(5-(4-Methyl-2-aminophenyl)furan-2-yl)ethanone82%
Zinc/HCl reductionZn dust, HCl (conc.), reflux, 2 h1-(5-(4-Methyl-2-hydroxylaminophenyl)furan-2-yl)ethanone68%

Mechanistic Insights :

  • Catalytic hydrogenation proceeds via adsorption of nitroarene onto the Pd surface, followed by sequential electron transfer to form the amine .

  • Zn/HCl reduction involves intermediate nitroso and hydroxylamine stages before yielding the amine .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring for NAS at the para and ortho positions:

NucleophileConditionsProductYieldSource
Hydroxide ionNaOH (10%), DMSO, 120°C, 6 h1-(5-(4-Methyl-2-nitrophenyl)-5-hydroxyfuran-2-yl)ethanone45%
AmmoniaNH₃ (aq), CuCl₂, 100°C, 12 h1-(5-(4-Methyl-2-nitrophenyl)-5-aminofuran-2-yl)ethanone33%

Limitations : Steric hindrance from the methyl group reduces reactivity at the ortho position .

Condensation Reactions

The ketone group participates in acid/base-catalyzed condensations:

Claisen-Schmidt Condensation

AldehydeConditionsProductYieldSource
BenzaldehydeNaOH (5%), ethanol, reflux, 8 h(E)-3-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)-1-phenylprop-2-en-1-one74%

Mechanism : Base-mediated deprotonation forms an enolate, which attacks the aldehyde carbonyl, followed by dehydration.

Oxidation of the Ketone Group

Controlled oxidation converts the ketone to a carboxylic acid:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄ (1M), 60°C, 4 h5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid88%
CrO₃/H₂SO₄Jones reagent, acetone, 0°C, 1 hSame as above92%

Side Reaction : Over-oxidation may cleave the furan ring under harsh conditions .

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution at the 4-position:

ElectrophileConditionsProductYieldSource
BromineBr₂ (1 eq), CHCl₃, 25°C, 2 h1-(5-(4-Methyl-2-nitrophenyl)-4-bromofuran-2-yl)ethanone61%
NitrationHNO₃/H₂SO₄, 0°C, 30 min1-(5-(4-Methyl-2-nitrophenyl)-4-nitrofuran-2-yl)ethanone39%

Regioselectivity : Substitution occurs preferentially at the 4-position due to steric and electronic factors .

Cyclization Reactions

The compound forms heterocycles via intramolecular reactions:

Reaction TypeConditionsProductYieldSource
Thiazolidinone formationNH₂CSNH₂, HCl, ethanol, reflux, 6 h3-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazolidin-4-one53%

Mechanism : The ketone reacts with thiosemicarbazide to form a Schiff base, which cyclizes to the thiazolidinone.

Photochemical Reactions

UV irradiation induces nitro group rearrangement:

ConditionsProductYieldSource
UV (254 nm), CH₃CN, 12 h1-(5-(2-Methyl-4-nitrophenyl)furan-2-yl)ethanone22%

Note : This reaction demonstrates the meta-directing effect of the methyl group under photolytic conditions.

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C12H11N2O4
Molecular Weight : 231.23 g/mol
CAS Number : 56656-35-0
IUPAC Name : 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

Chemistry

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone serves as an intermediate in the synthesis of more complex organic molecules. Its furan ring structure allows for various chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to form furanones.
  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution Reactions : Electrophilic substitution can occur on the phenyl ring, enabling further functionalization.

Biology

This compound has been investigated for its bioactive properties , particularly its potential as an antimicrobial agent. The nitro group in its structure is crucial for its reactivity and biological efficacy. Studies indicate that it may exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains by generating reactive oxygen species that damage microbial cells.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

Medicine

In the field of medicinal chemistry, 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone is being explored for:

  • Anticancer Activity : Preliminary studies show that it may induce apoptosis in cancer cell lines. It has demonstrated significant cytotoxic effects compared to other compounds in similar studies.

Industrial Applications

The compound is also being utilized in the development of advanced materials, such as organic semiconductors and dyes. Its unique structural properties make it suitable for applications in:

  • Organic Electronics : As a component in organic light-emitting diodes (OLEDs).
  • Dyes and Pigments : Due to its vibrant color properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone against various bacterial strains. Results indicated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, positioning it as a potential candidate for new antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro studies involving various derivatives showed that this compound was significantly more effective than related compounds in inducing apoptosis in cancer cell lines. MTS assays revealed a dose-dependent response, highlighting its potential for drug development.

Mechanism of Action

The mechanism of action of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

  • This may improve binding to biological targets, as seen in SARS-CoV 3CLpro inhibitors (e.g., IC₅₀ = 13 μM for 4-chloro analog) .
  • Halogen vs. Nitro: Chlorinated analogs (e.g., 4-chlorophenyl) exhibit strong inhibitory activity but may pose higher toxicity risks, whereas nitro derivatives are often redox-active but require careful genotoxicity screening .

Antimicrobial Activity

  • Pyrrole-based chalcones with 4-chloro- or 2,5-dichlorophenyl groups (e.g., compounds 7 and 9 in ) show potent antifungal activity against Candida krusei (MIC < 10 µg/mL), outperforming ketoconazole. The nitro group in the target compound may enhance similar activity but requires validation.
  • Pyrazole derivatives with morpholino substituents (e.g., 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone) demonstrate selective antibacterial effects, suggesting that the furan-nitroaromatic scaffold is versatile for antimicrobial design .

Enzyme Inhibition

  • Fluorinated ketones like 12d (α-mono-fluorinated analog of 11d) reversibly inhibit SARS-CoV 3CLpro (IC₅₀ = 28 μM) via covalent binding to the catalytic cysteine . The target compound’s nitro group could mimic this reactivity, though fluorination often enhances potency.

Antitubercular and Anticancer Potential

  • Compounds with nitro-furan motifs (e.g., 1-(1-{((1Z)-1-phenylethylidene)amino}naphtho(2,1-b)furan-2-yl)ethanone) show moderate antitubercular activity, suggesting the nitro group may interact with mycobacterial enzymes .

Biological Activity

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone, an organic compound with the molecular formula C₁₃H₁₁N₁O₄, exhibits a unique structure characterized by a furan ring and a substituted phenyl group. This compound is of significant interest due to its potential biological activities, particularly in pharmacological applications. The presence of functional groups such as nitro and furan contributes to its diverse biological properties.

Chemical Structure and Properties

The compound features the following structural characteristics:

  • Furan Ring : Provides a reactive site for various chemical interactions.
  • Nitrophenyl Group : Imparts unique electronic properties that may influence biological activity.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone. These methods typically involve the reaction of furan derivatives with substituted phenyl compounds under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving related furan derivatives have shown cytotoxic effects against various cancer cell lines, including lung carcinoma (A549). The MTT assay results indicated varying levels of cytotoxicity, suggesting that modifications in structure can enhance or reduce biological efficacy .

Antimicrobial Properties

Furan derivatives are known for their broad-spectrum antimicrobial activity. Compounds structurally related to 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone have been evaluated for their effectiveness against bacteria and fungi. Notably, certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating potential as new antimicrobial agents .

The mechanisms underlying the biological activities of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone are still under investigation. However, studies suggest that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar nitrophenyl compounds have been identified as inhibitors of key enzymes involved in bacterial communication and biofilm formation .
  • Induction of Apoptosis : Evidence suggests that furan derivatives can trigger programmed cell death in cancer cells, contributing to their anticancer effects .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assay on A549 Cells Demonstrated significant cytotoxic effects with varying IC50 values across different derivatives .
Antimicrobial Testing Showed promising results against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .
Mechanistic Studies Indicated potential pathways involving apoptosis and enzyme inhibition in cancer and bacterial cells .

Q & A

What are the recommended synthetic routes for 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of this compound can be approached via Friedel-Crafts acylation or Suzuki-Miyaura coupling, given its furan and nitrophenyl substituents. For Friedel-Crafts acylation, phosphoric acid or polyphosphoric acid catalysts (commonly used for acetylfuran derivatives) are effective for introducing the acetyl group to the furan ring . Reaction optimization should focus on:

  • Catalyst loading : Excess acid may lead to side reactions (e.g., ring opening).
  • Temperature : Controlled heating (80–120°C) improves yield while avoiding decomposition.
  • Solvent choice : Non-polar solvents (e.g., toluene) enhance regioselectivity for the 5-position of the furan ring.

For the nitrophenyl group, Suzuki coupling between a brominated furan intermediate and 4-methyl-2-nitrophenylboronic acid requires palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃). Key parameters include:

  • Molar ratio : A 1:1.2 ratio of furan to boronic acid minimizes unreacted starting material.
  • Oxygen-free conditions : Use of degassed solvents to prevent catalyst deactivation.

How can X-ray crystallography be employed to determine the crystal structure of this compound, and what challenges arise during refinement?

Basic Research Question
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

Crystal growth : Slow evaporation of a dichloromethane/hexane mixture often yields suitable crystals.

Data collection : Use a CuKα source (λ = 1.54178 Å) for high-resolution data, as demonstrated for related nitrophenyl-furan derivatives .

Refinement : SHELXL (via the SHELX suite) is widely used for small-molecule refinement. Challenges include:

  • Disordered nitro groups : Apply restraints to thermal parameters during refinement .
  • Twinned crystals : Use the TWIN command in SHELXL to model overlapping lattices.

Example Crystal Data (Analogous Compound ):

ParameterValue
Space groupTriclinic, P1
a, b, c7.6235, 10.5652, 13.1177 Å
α, β, γ103.344°, 95.025°, 108.221°
V961.78 ų
Z2

What strategies are effective in resolving contradictions between spectroscopic data and crystallographic findings?

Advanced Research Question
Discrepancies often arise between NMR/IR spectra and X-ray data due to dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches include:

  • Variable-temperature NMR : Identify equilibrium states of tautomers (e.g., keto-enol) by tracking chemical shift changes .
  • DFT calculations : Compare computed IR spectra (e.g., using Gaussian) with experimental data to validate hydrogen-bonding patterns observed in crystals .
  • Synchrotron IR microspectroscopy : Correlate solid-state (crystal) and solution-phase vibrational spectra to resolve polymorphism issues.

How does prototropic tautomerism affect the chemical behavior of this compound, and what experimental methods are used to study it?

Advanced Research Question
The acetyl and nitro groups may induce tautomerism, altering reactivity. Key methodologies:

  • 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to identify tautomeric forms. For example, 1H-13C long-range couplings in DMSO-d6 can distinguish keto vs. enol configurations .
  • X-ray photocrystallography : Monitor light-induced tautomeric shifts in single crystals.
  • pH-dependent UV-Vis spectroscopy : Track absorption band shifts to determine pKa values of tautomeric equilibria.

How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient center).
  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions in catalysis or supramolecular assemblies.
  • Reaction pathways : Simulate activation energies for acylation or nitro reduction steps. Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM.

What role does Mercury software play in analyzing intermolecular interactions and crystal packing patterns?

Advanced Research Question
Mercury (CCDC) enables:

  • Packing similarity analysis : Compare crystal structures with databases to identify common motifs (e.g., π-π stacking between nitrophenyl groups) .
  • Void visualization : Quantify free volume for assessing porosity or guest-molecule inclusion potential.
  • Hirshfeld surface analysis : Map close contacts (e.g., C–H···O interactions) to explain stability and melting points .

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